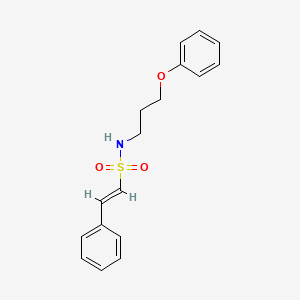

![molecular formula C7H12ClNO2 B2821294 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1212063-26-7](/img/structure/B2821294.png)

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a chemical compound with a unique structure . The core structure of this compound is the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in several lead compounds and drug candidates .

Synthesis Analysis

The synthesis of this compound has been explored by several groups . One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method has been shown to be more efficient, achieving a total yield of 28% .Molecular Structure Analysis

The molecular structure of “this compound” is unique due to its 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure allows it to orientate key pharmacophores in well-defined three-dimensional space .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) and the intramolecular cyclopropanation of alpha-diazoacetates . These reactions can be conducted under low catalyst loadings .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is involved in various chemical synthesis and reaction studies, demonstrating its utility in the preparation of complex molecular structures and the exploration of reaction mechanisms. For instance, the compound has been used in studies related to the synthesis of phosphorylated bicycles through the treatment with diphenylphosphinic chloride and chlorodiphenylphosphine, revealing insights into the mechanistic aspects of such phosphorylation reactions (Sousa et al., 2010). Additionally, its reactions with iodinating agents have been investigated, leading to the formation of methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates as mixtures of exo and endo isomers, further contributing to the understanding of such chemical processes (Molchanov et al., 2003).

Asymmetric Synthesis

Research has also focused on the asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions, highlighting the compound's role in generating chiral centers and its application in stereochemistry (Waldmann & Braun, 1991). This area of study is crucial for the development of novel pharmaceuticals and materials with specific optical activities.

Novel Synthetic Routes

Explorations into new synthetic routes have led to the development of methods for producing substituted 1-fluoro-1-cyclopropanecarboxylates, using the compound as a precursor. These studies provide valuable insights into the creation of fluoro-organic compounds, which are important in medicinal chemistry and agrochemicals (Molchanov et al., 2002).

Structural and Mechanistic Analysis

The compound has also been the subject of structural and mechanistic analysis, such as the first isolation and characterization of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates. These studies contribute to a deeper understanding of the compound's chemical behavior and the potential for developing novel chemical transformations (Guideri & Ponticelli, 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Mode of Action

The compound interacts with its targets, the protease enzymes of the hepatitis C virus and SARS-CoV-2, by binding to their active sites and inhibiting their function . This prevents the viruses from replicating within the host cells, thereby limiting the spread of the infection .

Biochemical Pathways

The compound affects the biochemical pathways of viral replication. By inhibiting the protease enzymes, it disrupts the life cycle of the viruses, preventing them from producing new virions . This has downstream effects on the viral load within the host, leading to a reduction in the severity of the infection .

Result of Action

The result of the compound’s action is a reduction in the viral load within the host. By inhibiting the protease enzymes necessary for viral replication, it limits the spread of the virus and helps to control the infection .

Propiedades

IUPAC Name |

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINRNZAMIJPDPU-FTEHNKOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212063-26-7 |

Source

|

| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

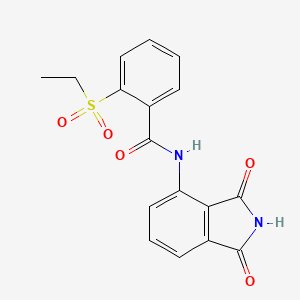

![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2821217.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2821219.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2821220.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2821223.png)

![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)